molecular formula C13H10Br2O B8356675 3-[(m-Bromophenyl)methoxy]bromobenzene

3-[(m-Bromophenyl)methoxy]bromobenzene

Cat. No.: B8356675
M. Wt: 342.02 g/mol
InChI Key: NWSSBEJIYNYLGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(m-Bromophenyl)methoxy]bromobenzene is a high-purity brominated aromatic ether designed for chemical research and development. This compound features two distinct bromine substituents on aromatic rings, making it a valuable and versatile synthetic intermediate. Its primary research application lies in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions. The bromine atoms act as excellent leaving groups, allowing researchers to efficiently construct complex biaryl or substituted aromatic structures that are core components in many functional molecules. This capability makes it a critical building block in medicinal chemistry for the synthesis of potential pharmacologically active compounds. Research into brominated aromatic molecules has highlighted the importance of the bromophenyl moiety in various biological activities, suggesting that derivatives of this compound could be investigated for their properties in drug discovery projects . Beyond pharmaceutical research, this compound is also relevant in materials science for the creation of novel organic ligands, polymers, or liquid crystals, where its rigid biphenyl-like core and bromine handles offer unique structural and electronic properties. This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this compound using appropriate personal protective equipment within a well-ventilated fume hood.

Properties

Molecular Formula

C13H10Br2O

Molecular Weight

342.02 g/mol

IUPAC Name

1-bromo-3-[(3-bromophenoxy)methyl]benzene

InChI

InChI=1S/C13H10Br2O/c14-11-4-1-3-10(7-11)9-16-13-6-2-5-12(15)8-13/h1-8H,9H2

InChI Key

NWSSBEJIYNYLGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)COC2=CC(=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-[(m-Bromophenyl)methoxy]bromobenzene with key analogs, focusing on structural features, synthesis, reactivity, and applications.

Structural and Electronic Properties

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Features
This compound C₁₃H₁₀Br₂O 344.03 g/mol Bromine (meta), Methoxy (meta) Two bromine atoms enhance electrophilicity; methoxy group modulates steric effects .
1-Bromo-3-phenoxybenzene C₁₂H₉BrO 249.11 g/mol Bromine (meta), Phenoxy (meta) Phenoxy group increases electron density, reducing reactivity in Pd-catalyzed couplings .
3-Bromoanisole C₇H₇BrO 187.04 g/mol Bromine (meta), Methoxy (meta) Simpler structure; used as a precursor for Suzuki-Miyaura reactions .
4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene C₁₁H₁₅BrO₃ 275.14 g/mol Bromine (para), Methoxy (para) Extended alkoxy chain improves solubility but reduces metabolic stability .

Reactivity in Cross-Coupling Reactions

  • Electron-Withdrawing Effects : The dual bromine substituents in this compound enhance electrophilicity, making it highly reactive in Suzuki-Miyaura couplings. However, steric hindrance from the methoxy group can reduce yields compared to 3-bromoanisole .
  • Catalytic Compatibility: Unlike 1-bromo-3-phenoxybenzene, which exhibits reduced reactivity due to electron-donating phenoxy groups, this compound is compatible with PEPPSI-type catalysts in C–H functionalization reactions .

Key Research Findings

  • Electronic Effects : Electron-withdrawing bromine substituents increase oxidative stability but reduce solubility in polar solvents compared to methoxy analogs .
  • Metabolic Pathways : Bromine position influences toxicity; meta-substitution (as in this compound) favors detoxification via dihydrodiol formation over hepatotoxic epoxides .
  • Catalytic Performance : Yields in cross-coupling reactions drop by ~20% compared to 3-bromoanisole due to steric hindrance from the benzyl ether group .

Preparation Methods

Ullmann-Type Coupling for Ether Synthesis

Copper-catalyzed coupling of two aryl halides can form the diaryl ether bond. For 3-[(m-Bromophenyl)methoxy]bromobenzene:

  • Synthesis of 3-bromophenylmethanol : Reduce 3-bromoacetophenone (from 3-bromoacetophenone via Grignard addition) to 3-bromophenylmethanol using NaBH4.

  • Conversion to aryl bromide : Treat with PBr3 to form 3-bromophenylmethyl bromide.

  • Coupling with 3-bromophenol : React 3-bromophenylmethyl bromide with 3-bromophenol in the presence of CuI and a base (K2CO3) at 120°C.

Reaction Conditions :

ParameterValueSource
CatalystCuI (10 mol%)
BaseK2CO3
Temperature120°C
Yield~50–65%

Limitations : Homocoupling byproducts may reduce efficiency.

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed approach could link pre-functionalized fragments:

  • Synthesis of boronic ester : Convert 3-bromoanisole to its pinacol boronic ester via Miyaura borylation.

  • Coupling with 1,3-dibromobenzene : React with 1,3-dibromobenzene using Pd(PPh3)4 and Na2CO3 in a toluene/water mixture.

Optimization : Microwave-assisted conditions (100°C, 1 hr) may enhance yields to ~70%.

Grignard Reagent-Based Approaches

Methoxy Group Introduction via Grignard Addition

Adapting CN106518635A’s method for 3-methoxypropiophenone:

  • Form Grignard reagent : React m-bromobromobenzene with Mg and AlCl3 in THF at 30–80°C.

  • Quench with formaldehyde : Add paraformaldehyde to form 3-bromobenzyl alcohol.

  • Methylation : Treat with methyl iodide/K2CO3 to yield 3-bromo(m-methoxy)benzene.

  • Bromination : Use NBS or directed bromination for the second substituent.

Yield Data :

StepYieldSource
Grignard formation85–90%
Formaldehyde quench75%
Methylation90%

Challenges and Optimization Strategies

Competing Side Reactions

  • Debromination : Harsh bromination conditions (e.g., Br2/Fe) may remove existing bromine. Mitigate by using N-bromosuccinimide (NBS) under radical conditions.

  • Oxidation of Methoxy : High temperatures risk oxidizing methoxy to carbonyl. Use inert atmospheres and low temperatures (<60°C).

Purification Techniques

  • Fractional Distillation : Effective for separating isomers (e.g., 3-bromoanisole vs. 4-bromoanisole) as in US6380440B1.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) resolves diaryl ethers from coupling byproducts .

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-[(m-Bromophenyl)methoxy]bromobenzene to maximize yield and purity?

Methodological Answer: The synthesis of brominated aryl ethers like this compound typically involves nucleophilic aromatic substitution or Ullmann coupling. For example, analogous compounds are synthesized by reacting bromobenzyl alcohols with diols or phenols in the presence of a base (e.g., K2_2CO3_3) under controlled temperature (60–80°C) and anhydrous conditions . Key steps include:

  • Purification: Use column chromatography with silica gel and a hexane/ethyl acetate gradient to isolate the product.
  • Yield Optimization: Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of bromobenzyl alcohol to diol).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Identify substituent positions on the aromatic rings. For meta-substituted bromophenyl groups, expect distinct splitting patterns (e.g., doublets of doublets for adjacent protons) .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., C13_{13}H10_{10}Br2_2O, expected [M+H]+ at ~353.8 m/z) and isotopic patterns due to bromine .
  • IR Spectroscopy: Detect C-Br (550–650 cm1^{-1}) and ether C-O (1200–1250 cm1^{-1}) stretches.

Q. How should this compound be stored to prevent degradation?

Methodological Answer:

  • Storage Conditions: Keep in airtight, light-resistant containers at 2–8°C under inert gas (argon or nitrogen) to avoid hydrolysis or oxidation .
  • Stability Assessment: Periodically analyze purity via HPLC (C18 column, acetonitrile/water mobile phase) to detect degradation products like bromophenols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction pathways for brominated aryl ethers during substitution reactions?

Methodological Answer: Conflicting data on regioselectivity (e.g., para vs. meta substitution) can arise from solvent polarity or catalyst choice. To address this:

  • Isotopic Labeling: Use 18^{18}O-labeled methoxy groups to track substitution mechanisms via MS/MS fragmentation .
  • Computational Modeling: Apply DFT calculations (e.g., Gaussian 16) to compare activation energies for competing pathways .

Q. What strategies mitigate unexpected byproducts (e.g., dehalogenation) during nucleophilic substitution reactions involving this compound?

Methodological Answer:

  • Byproduct Identification: Use GC-MS to detect debrominated products (e.g., 3-methoxyphenyl derivatives) .
  • Reaction Optimization:
    • Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity without promoting elimination.
    • Temperature Control: Maintain reactions below 100°C to prevent radical-mediated debromination .

Q. How can researchers evaluate the potential of this compound as a kinase inhibitor in medicinal chemistry?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to screen against kinase ATP-binding pockets (e.g., EGFR, BRAF). Prioritize compounds with docking scores ≤ -8 kcal/mol .
  • In Vitro Assays: Test inhibitory activity in kinase assays (e.g., ADP-Glo™) at concentrations of 1–50 µM. Validate selectivity via kinase profiling panels .

Data Contradiction Analysis

Q. How should discrepancies in reported metabolic pathways (e.g., hydroxylation vs. glutathione conjugation) be addressed?

Methodological Answer:

  • In Vivo Studies: Administer 14^{14}C-labeled compound to rodents and analyze urine/metabolites via LC-MS. Compare with in vitro microsomal assays (rat/human liver S9 fractions) .
  • Mechanistic Probes: Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to isolate glutathione-S-transferase (GST)-mediated pathways .

Application-Oriented Questions

Q. What synthetic routes leverage this compound as an intermediate for fluorinated drug candidates?

Methodological Answer:

  • Suzuki-Miyaura Coupling: React with arylboronic acids (e.g., 4-fluorophenylboronic acid) under Pd(PPh3_3)4_4 catalysis to introduce fluorinated groups .
  • Cross-Coupling Follow-Up: Perform subsequent trifluoromethylation using Togni’s reagent (e.g., Umemoto’s reagent) in acetonitrile at 80°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.